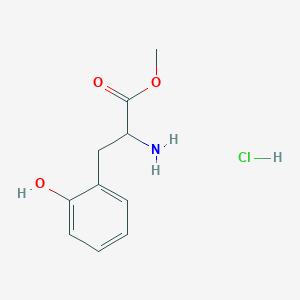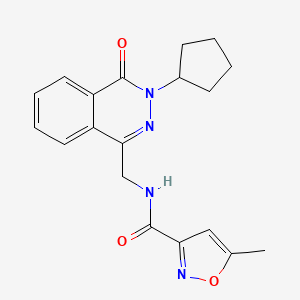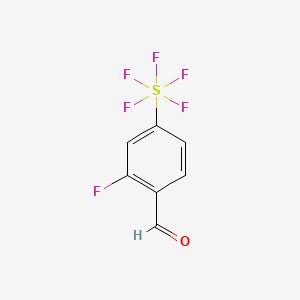![molecular formula C18H24N2O3S B2531759 3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[2-(4-methoxyphenyl)ethyl]urea CAS No. 2097884-34-7](/img/structure/B2531759.png)
3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[2-(4-methoxyphenyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[2-(4-methoxyphenyl)ethyl]urea" is a urea derivative, which is a class of compounds known for their wide range of biological activities. Urea derivatives are often explored for their potential therapeutic applications, such as antitumor activities and enzyme inhibition. The specific structure of this compound suggests it may have unique properties and interactions with biological targets due to the presence of a thiophenyl group and a methoxyphenyl group.
Synthesis Analysis
While the exact synthesis of "this compound" is not detailed in the provided papers, similar urea derivatives have been synthesized and characterized. For instance, the synthesis of 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea involved the use of NMR, ESI-MS, and X-ray diffraction to characterize the structure . This suggests that similar analytical techniques could be employed to synthesize and confirm the structure of the compound .
Molecular Structure Analysis
The molecular structure of urea derivatives can be complex and is crucial for their biological activity. The crystal structure of a related compound was determined using single-crystal X-ray diffraction, which provided detailed information about the molecular conformation and potential interaction sites for biological targets . This type of analysis would be essential for understanding how "this compound" interacts with its targets.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, often related to their biological mechanisms of action. For example, the synthesis of pyrimidine derivatives from urea and ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates demonstrates the reactivity of the urea moiety under different conditions . This reactivity could be relevant when considering the potential metabolism and degradation pathways of "this compound" in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, stability, and reactivity, are influenced by their specific functional groups. The presence of a methoxyphenyl group, as seen in the related compound 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, can affect the compound's lipophilicity and, consequently, its pharmacokinetic properties . Additionally, the presence of a thiophenyl group could contribute to the compound's electronic properties and its binding affinity to biological targets.
Aplicaciones Científicas De Investigación
Biochemical Evaluation and Enzyme Inhibition
Research on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas showed these compounds as novel acetylcholinesterase inhibitors, highlighting the potential of urea derivatives in biochemical evaluations for enzyme inhibition. The study explored optimizing spacer length and conformational flexibility, indicating the scientific interest in modifying urea compounds for enhanced biological activities (J. Vidaluc et al., 1995).
Chemical Synthesis Methodologies
In the realm of chemical synthesis, directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showcased the compound's reactivity, forming a basis for synthesizing various substituted products. This study provides a glimpse into the synthetic versatility of urea derivatives, offering pathways for creating a broad range of chemical entities for further research applications (Keith Smith et al., 2013).
Exploration of Biological Activities
Urea and thiourea derivatives have been synthesized and evaluated for their potential pharmacological properties, such as antiparkinsonian activity. This suggests the possibility of exploring "3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[2-(4-methoxyphenyl)ethyl]urea" for similar biological activities, considering its structural features that align with compounds known for their biological relevance (F. Azam et al., 2009).
Direcciones Futuras
Thiophene-based analogs have been the focus of a growing number of scientists due to their potential as biologically active compounds . Therefore, the study and development of new thiophene derivatives, including “3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[2-(4-methoxyphenyl)ethyl]urea”, could be a promising direction for future research.
Propiedades
IUPAC Name |
1-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-18(22,11-15-8-10-24-12-15)13-20-17(21)19-9-7-14-3-5-16(23-2)6-4-14/h3-6,8,10,12,22H,7,9,11,13H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRWYOLWVIZPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)NCCC2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(benzyloxy)methyl]-5-chloro-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2531676.png)

![6-(Hydroxymethyl)-9-methyl-2-phenyl-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione](/img/structure/B2531679.png)

![2-Chloro-N-[1-(1,1-dioxo-1,4-thiazinan-4-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B2531684.png)
![N-(4-acetamidophenyl)-2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2531685.png)


![[1-(Piperidin-3-yl)piperidin-4-yl]methanol](/img/structure/B2531689.png)


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531694.png)
![1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2531696.png)
